molecular formula C21H15ClN4O4S B2867204 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895005-11-5

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2867204
CAS No.: 895005-11-5
M. Wt: 454.89
InChI Key: ORAFBNZNVSDRCY-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a nitro group at position 2, a chlorine atom at position 5, and two distinct nitrogen-linked substituents: a 4-methoxybenzothiazole ring and a pyridin-3-ylmethyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioactivity in antimicrobial, anticancer, and enzyme inhibition contexts . The pyridine and nitro groups may enhance solubility and electron-withdrawing effects, respectively, influencing reactivity and binding to biological targets. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, structurally analogous benzothiazole derivatives (e.g., nitazoxanide analogs) are known to inhibit metabolic enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation .

Properties

IUPAC Name

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4S/c1-30-17-5-2-6-18-19(17)24-21(31-18)25(12-13-4-3-9-23-11-13)20(27)15-10-14(22)7-8-16(15)26(28)29/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAFBNZNVSDRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, including the formation of the benzothiazole ring, nitration, and subsequent coupling reactions. One common synthetic route includes:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized via a condensation reaction between 2-aminothiophenol and 4-methoxybenzaldehyde under acidic conditions.

    Nitration: The benzothiazole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The nitrated benzothiazole is coupled with 5-chloro-2-nitrobenzoic acid and pyridine-3-methanol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Benzamide Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity/Applications References
5-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide 4-methoxybenzothiazole, 2-nitrobenzamide, pyridinylmethyl ~475.9* Unknown (potential enzyme inhibition) N/A
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide 4,5-dichlorobenzothiazole, 3,5-dimethoxybenzamide 411.3 High molecular weight, natural product isolation
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chlorothiazole, 2,4-difluorobenzamide 302.7 Antiparasitic (PFOR inhibition)
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole 4-methoxyphenylbenzothiazole 275.7 Broad-spectrum antimicrobial

*Calculated based on formula.

Key Observations :

  • Substituent Effects : The 4-methoxy group on the benzothiazole ring (target compound) may enhance lipophilicity compared to dichloro or difluoro analogs .
  • Bioactivity : Nitro groups (as in the target compound and nitazoxanide derivatives) correlate with enzyme inhibition via amide-mediated interactions .
Pyridinyl-Modified Thiazole/Benzamide Derivatives
Compound Name Key Structural Features Bioactivity/Applications References
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Pyridinylthiazole, morpholinomethyl, dichlorobenzamide Anticancer (in vitro screening)
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine Pyridinylmethylamine, sulfonyl, chlorothiazole Kinase inhibition (theoretical)

Key Observations :

  • Pyridine Role: Pyridinyl groups improve solubility and enable π-π stacking in target binding . The target compound’s pyridinylmethyl group may enhance bioavailability compared to non-alkylated pyridine analogs.
  • Chlorine Position : Chlorine at benzothiazole position 5 (target) vs. thiazole position 5 (4d) may alter steric effects in receptor binding .
Nitro-Substituted Benzamide Derivatives
Compound Name Key Structural Features Bioactivity/Applications References
5-Chloro-N-(5-chloro-2-nitrobenzoyl)-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide Bis-nitro, trifluoromethylphenyl Unknown (high electronegativity)
Nitazoxanide 2-nitrothiazole, acetyloxybenzamide Antiprotozoal, antiviral

Key Observations :

    Biological Activity

    5-chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound is characterized by the presence of a benzothiazole ring, a nitro group, and a pyridine moiety. The structural formula can be represented as follows:

    C17H16ClN3O3S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3\text{S}

    Key Structural Features

    • Benzothiazole Ring : Imparts significant biological activity.
    • Chloro and Methoxy Substituents : Influence reactivity and solubility.
    • Pyridine Group : Enhances interaction with biological targets.

    The biological activity of this compound can be attributed to several mechanisms:

    • Antiviral Activity : Similar compounds in the benzothiazole family have shown potential against various viral infections, including Hepatitis B virus (HBV) and HIV. The mechanism often involves modulation of host cell factors that inhibit viral replication .
    • Antimicrobial Properties : Research indicates that benzothiazole derivatives can exhibit broad-spectrum antimicrobial activity. This is typically achieved through disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
    • Anticancer Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting key signaling pathways (e.g., PI3K/mTOR) .

    Table 1: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    AntiviralInhibition of HBV replication
    AntimicrobialBroad-spectrum antibacterial activity
    AnticancerInduced apoptosis in cancer cells
    Anti-inflammatoryReduced inflammation in animal models

    Case Studies

    • Antiviral Studies : In vitro studies demonstrated that derivatives of benzothiazole, including similar compounds to the target molecule, effectively inhibited HBV replication by enhancing intracellular levels of APOBEC3G, an important antiviral factor .
    • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzothiazole derivatives against multiple bacterial strains. The tested compound exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
    • Anticancer Potential : In vitro assays on human cancer cell lines (e.g., MCF-7, A549) showed that compounds structurally related to this compound induced cell cycle arrest and apoptosis, indicating potential for development as anticancer agents .

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